Aureofuscin

Description

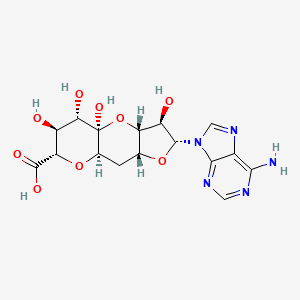

Structure

3D Structure

Properties

CAS No. |

58194-38-0 |

|---|---|

Molecular Formula |

C16H19N5O9 |

Molecular Weight |

425.35 g/mol |

IUPAC Name |

(1R,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid |

InChI |

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16+/m1/s1 |

InChI Key |

OJKCJHCMNLAGNV-DHZFVVQKSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |

Synonyms |

aureofuscin |

Origin of Product |

United States |

Advanced Methodologies for Aureofuscin Isolation and Purification

Chromatographic Techniques for High-Purity Aureofuscin Isolation

Chromatography is the cornerstone of this compound purification, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. column-chromatography.comorganomation.com Modern chromatographic techniques offer high resolution and sensitivity, making them indispensable for obtaining pure this compound. edubirdie.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of this compound. nih.gov Analytical HPLC is routinely used to quantify this compound production in fermentation cultures, providing critical data on yield and purity. jocpr.comresearchgate.netnih.gov For purification, the principles of analytical HPLC are scaled up to a preparative level. kromasil.comselectscience.net

Preparative HPLC aims to isolate significant quantities of a target compound, like this compound, at a desired purity. kromasil.comteledynelabs.com This involves using larger columns (with inner diameters from 10 mm to over 100 mm), higher flow rates, and larger sample loads compared to analytical HPLC. selectscience.netmetwarebio.com The goal shifts from generating information to isolating a product. kromasil.com Research on Streptomyces aureofuscus has established effective analytical HPLC conditions that serve as a starting point for developing preparative methods. jocpr.comresearchgate.net A typical system involves a reversed-phase C18 column as the stationary phase. jocpr.comresearchgate.net The mobile phase is often a mixture of methanol (B129727), water, and glacial acetic acid, with UV detection used to monitor the elution of this compound. jocpr.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, speed, and efficiency, although it operates at much higher pressures. While primarily an analytical tool, the high-resolution separation capabilities of UPLC can be invaluable in developing and optimizing methods for preparative-scale purification, particularly for resolving this compound from closely related impurities.

| Parameter | Reported Conditions for Analysis | Considerations for Preparative Scale-Up |

|---|---|---|

| Stationary Phase | Waters C18 Column jocpr.comresearchgate.net | Select column with same chemistry but larger dimensions (e.g., increased diameter and length). metwarebio.com |

| Mobile Phase | Methanol-water-glacial acetic acid (48:32:1, v/v) jocpr.comresearchgate.net | Isocratic or gradient elution may be used. Solvent composition is optimized for resolution and loadability. kromasil.com |

| Flow Rate | 1.0 mL/min jocpr.comresearchgate.net | Significantly increased (e.g., 20-100+ mL/min) depending on column diameter. metwarebio.com |

| Detection | UV at 302.5 nm jocpr.comresearchgate.net | Detector flow cells with shorter path lengths are used to avoid saturation at high concentrations. selectscience.net |

| Sample Load | Microgram (µg) range metwarebio.com | Milligram (mg) to gram (g) range per run. metwarebio.comemerypharma.com |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption and degradation of sensitive compounds like polyene macrolides. edubirdie.compg.edu.pl It operates by partitioning solutes between two immiscible liquid phases, with one phase held stationary by centrifugal force while the mobile phase is pumped through it. edubirdie.com

This technique is particularly suitable for the purification of natural products. researchgate.net High-Speed Counter-Current Chromatography (HSCCC), a modern iteration of CCC, has been successfully used for the preparative isolation of various natural products. edubirdie.com For macrolide antibiotics, the selection of a suitable two-phase solvent system is critical for achieving separation. nih.gov The ideal system provides a significant difference in the partition coefficients (K) of the target compound and its impurities. nih.gov For closely related macrolide analogues, a hexane-tert-butyl methyl ether-methanol-water system has proven effective, achieving baseline separation. nih.gov This approach shows great promise for purifying this compound while preserving its chemical integrity.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push the mobile phase through the column, speeding up the separation process. chromtech.commit.edu It is a widely used technique for the purification of organic compounds, including natural products isolated from microbial cultures. emerypharma.comchromtech.com The process typically involves packing a column with a stationary phase like silica (B1680970) gel, loading the crude extract, and eluting with a solvent system of increasing polarity (gradient elution). mit.edurochester.edu

Solid Phase Extraction (SPE) is a selective sample preparation technique used to isolate, purify, and concentrate analytes from a complex mixture prior to further analysis or purification. thermofisher.comscientificlabs.ie It operates on the principles of chromatography, using a solid sorbent to bind either the target analyte (this compound) or interfering compounds from the initial extract. chromatographyonline.com

For this compound, an initial extraction from the culture broth with a solvent like methanol is a common first step. jocpr.comresearchgate.net The resulting extract can then be subjected to SPE to remove highly polar or nonpolar impurities. chromatographyonline.com In a "bind-elute" strategy, the methanolic extract would be loaded onto a reversed-phase (e.g., C18) SPE cartridge. this compound and other hydrophobic compounds would be retained on the sorbent, while very polar impurities are washed away. A subsequent elution with a stronger, less polar solvent would then recover the enriched this compound fraction, which can be further purified by flash chromatography or preparative HPLC. thermofisher.com

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Rinse the SPE sorbent (e.g., C18) with a strong solvent (e.g., methanol) followed by the weak solvent (e.g., water). organomation.com | Activates the sorbent to ensure proper interaction with the analyte. organomation.com |

| Sample Loading | Apply the pre-treated this compound extract (e.g., aqueous methanol) to the sorbent. organomation.com | This compound binds to the C18 sorbent via hydrophobic interactions. |

| Washing | Pass a weak solvent (e.g., water or low-percentage methanol) through the sorbent. organomation.com | Removes polar, water-soluble impurities that did not bind to the sorbent. organomation.com |

| Elution | Pass a strong solvent (e.g., high-percentage methanol or acetonitrile) through the sorbent. organomation.com | Disrupts the hydrophobic interactions, releasing the purified and concentrated this compound. thermofisher.com |

Countercurrent Chromatography Approaches

Crystallization Protocols for this compound

Crystallization is a powerful purification technique that can yield compounds of very high purity. The process involves dissolving the impure compound in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of a crystalline solid. In the crystalline lattice, molecules of the target compound fit together perfectly, excluding impurities. For polyene macrolides like natamycin (B549155), which is structurally similar to this compound, the crystalline form is known to be very stable. researchgate.netresearchgate.net

Developing a crystallization protocol for this compound would involve screening various solvents and solvent mixtures to find conditions where this compound has high solubility at an elevated temperature but low solubility at a cooler temperature. High-throughput screening kits and nanoliter-scale robotic systems can be employed to rapidly test a wide range of crystallization conditions. unileon.es A successful crystallization protocol would not only serve as a final, highly effective purification step but also provide material suitable for structural elucidation by X-ray crystallography. unileon.es

Membrane-Based Separation Techniques for this compound Enrichment

Membrane-based separation technologies offer an efficient, scalable, and energy-saving approach for the initial enrichment of natural products from large volumes of crude extract. e3s-conferences.orgmdpi.comrsc.org These techniques use semi-permeable membranes with specific pore sizes, or molecular weight cut-offs (MWCO), to separate molecules based on size. mdpi.comnih.gov

For this compound (molecular mass 511 Da), a multi-step membrane filtration process can be envisioned. researchgate.net

Microfiltration (MF): The initial fermentation broth would first pass through a microfiltration membrane (pore size 0.1–10 µm) to remove large particulates, cells, and mycelia. mdpi.com

Ultrafiltration (UF): The clarified permeate would then be subjected to ultrafiltration using a membrane with a specific MWCO (e.g., 30 kDa). e3s-conferences.org This step is effective at removing high-molecular-weight substances like proteins and polysaccharides, while allowing the smaller this compound molecule to pass through. mdpi.com

Nanofiltration (NF): The UF permeate, now enriched in smaller molecules, can be concentrated using a nanofiltration membrane (e.g., MWCO 1 kDa). e3s-conferences.org This membrane retains the this compound while allowing water, inorganic salts, and very small organic molecules to pass through, effectively concentrating the target compound. e3s-conferences.orgmdpi.com

This membrane-based approach serves as an excellent pre-purification step, reducing the volume and complexity of the sample before it is subjected to high-resolution chromatographic methods. nih.gov

Integrated Multidimensional Separation Schemes for Complex Matrices

Complex biological matrices, such as Streptomyces fermentation broths, often contain a vast number of compounds, making single-dimension purification insufficient. gerstelus.comnih.gov Multidimensional separation techniques address this challenge by combining two or more separation methods with different selectivities (orthogonality) to dramatically increase resolving power and peak capacity. mdpi.comnih.govnih.gov

An integrated scheme for this compound could involve an offline or online coupling of different chromatographic techniques. nih.gov For example:

Step 1 (Enrichment): The process could begin with large-scale membrane filtration or SPE to remove bulk impurities and concentrate the this compound-containing fraction. thermofisher.comnih.gov

Step 2 (First Dimension Separation): This enriched fraction could then be subjected to a primary chromatographic separation, such as flash chromatography or ion-exchange chromatography, to separate compounds into broader classes based on polarity or charge. nih.gov

Step 3 (Second Dimension Separation): Fractions from the first dimension containing this compound would then be transferred (offline or online) to a second, high-resolution separation system, such as reversed-phase preparative HPLC. mdpi.comnih.gov

By using orthogonal separation mechanisms (e.g., ion-exchange followed by reversed-phase), the probability of co-elution with impurities is significantly reduced, leading to a much higher final purity. nih.gov This systematic, multi-step approach is essential for isolating pure this compound from the complex chemical background of its native source.

Sophisticated Structural Elucidation Methodologies for Aureofuscin and Its Congeners

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Aureofuscin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including complex natural products like this compound. nih.govwiley.com It provides unparalleled insight into the chemical environment of individual atoms and their connectivity within a molecule. For compounds with the structural complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to piece together the molecular puzzle.

2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) Applications

Two-dimensional (2D) NMR experiments are paramount in deciphering the complex spin systems present in this compound and its analogs. These experiments correlate nuclear spins through bonds or through space, providing a detailed map of the molecular framework. researchgate.netnanalysis.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments are fundamental for identifying proton-proton (¹H-¹H) coupling networks. COSY spectra reveal protons that are directly coupled (typically over two or three bonds), allowing for the tracing of adjacent protons in a spin system. acdlabs.comprinceton.edu TOCSY extends this by revealing correlations between all protons within a given spin system, even if they are not directly coupled, which is particularly useful for identifying isolated spin systems within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. nanalysis.comlibretexts.org It is highly sensitive and crucial for assigning the carbon resonances based on the more easily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments are essential for determining the stereochemistry and three-dimensional structure of this compound. blogspot.comacdlabs.comlibretexts.org They detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. columbia.edu The intensity of the NOE or ROE cross-peak is inversely proportional to the distance between the protons, providing crucial information about relative stereochemistry. blogspot.com ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

The following table summarizes the key 2D NMR experiments and their primary applications in the structural elucidation of this compound.

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies directly coupled protons. acdlabs.comprinceton.edu |

| TOCSY | ¹H-¹H through-bond (entire spin system) | Reveals all protons within a coupled network. ipb.pt |

| HSQC | ¹H-¹³C through-bond (1 bond) | Connects protons to their directly attached carbons. nanalysis.comlibretexts.org |

| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Connects different spin systems and identifies quaternary carbons. princeton.edunih.gov |

| NOESY/ROESY | ¹H-¹H through-space | Determines relative stereochemistry and 3D conformation. blogspot.comlibretexts.orgcolumbia.edu |

Solid-State NMR Spectroscopy for this compound

While solution-state NMR is the most common technique for structural elucidation, solid-state NMR (ssNMR) spectroscopy offers unique advantages, particularly for studying molecules that are insoluble or exist in a solid or aggregated state. nih.govpreprints.org For polyketides like this compound, which may be obtained as microcrystalline or amorphous solids, ssNMR can provide valuable structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden spectral lines in the solid state, thereby improving resolution. frontiersin.org ssNMR can reveal details about the conformation and packing of this compound molecules in their native solid form, complementing the data obtained from solution-state studies. rsc.org

Isotopic Labeling Strategies for NMR Assignment

Isotopic labeling is a powerful technique used to enhance NMR signals and to trace the biosynthetic pathways of natural products like this compound. wikipedia.orgmusechem.com By feeding the producing organism with precursors enriched in stable isotopes such as ¹³C or ¹⁵N, these isotopes are incorporated into the this compound molecule. nih.gov This labeling significantly increases the sensitivity of NMR experiments involving these nuclei. Furthermore, specific labeling patterns can be used to confirm connectivity and to resolve ambiguities in spectral assignments. nih.gov For example, feeding with [1-¹³C] or [2-¹³C] acetate (B1210297) can help to delineate the polyketide backbone assembly in this compound.

High-Resolution Mass Spectrometry (HRMS) for this compound Characterization

High-resolution mass spectrometry (HRMS) is another indispensable tool in the structural elucidation of natural products. bioanalysis-zone.comuni-rostock.de It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. bioanalysis-zone.comunivie.ac.at

LC-HRMS and GC-HRMS Techniques

The coupling of chromatographic separation techniques with HRMS provides a powerful platform for the analysis of complex mixtures and the purification of individual compounds.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) : This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. monash.edumdpi.com The sample is first separated by liquid chromatography and then introduced into the high-resolution mass spectrometer. researchgate.netnih.gov This allows for the determination of the accurate mass and, consequently, the elemental composition of this compound and its congeners, even when they are present in a complex extract. nih.govnih.gov

GC-HRMS (Gas Chromatography-High-Resolution Mass Spectrometry) : While less common for large polyketides due to their low volatility, GC-HRMS can be used for the analysis of smaller, more volatile derivatives or degradation products of this compound. The sample is vaporized and separated by gas chromatography before being analyzed by HRMS.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides crucial information about the structure of a molecule by analyzing its fragmentation pattern. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org The way a molecule breaks apart provides valuable clues about its substructures. nih.govlibretexts.org For this compound, MS/MS analysis can help to identify characteristic neutral losses and fragment ions that are indicative of specific functional groups and structural motifs within the polyketide chain. researchgate.net By carefully analyzing the fragmentation pathways, it is possible to piece together parts of the molecular structure, which can then be confirmed by NMR data. osti.gov

The following table outlines the key mass spectrometry techniques and their contributions to the structural elucidation of this compound.

| Mass Spectrometry Technique | Information Provided | Application to this compound |

| HRMS | Highly accurate mass measurement. bioanalysis-zone.comuni-rostock.de | Determination of the elemental formula of this compound and its congeners. univie.ac.at |

| LC-HRMS | Separation and accurate mass measurement of components in a mixture. monash.edumdpi.com | Analysis of this compound from crude extracts and purification monitoring. researchgate.netnih.govnih.gov |

| GC-HRMS | Separation and accurate mass measurement of volatile compounds. | Analysis of smaller, volatile derivatives or degradation products of this compound. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. wikipedia.orgnationalmaglab.org | Identification of substructures and confirmation of connectivity within the this compound molecule. nih.govresearchgate.net |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex mixtures and the structural characterization of molecules. theanalyticalscientist.commit.edu This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. mit.edu The ion's rotationally averaged collision cross-section (CCS), a measure of its size and shape, can be determined from its drift time through a gas-filled mobility cell. theanalyticalscientist.com

For polyketides like this compound, which often exist as part of complex mixtures of related congeners and isomers, IMS-MS offers significant advantages. It can separate isomers that are indistinguishable by mass spectrometry alone, providing crucial information for structural elucidation. frontiersin.org The experimental CCS values can be compared with theoretical values calculated for candidate structures, aiding in their identification and confirmation. theanalyticalscientist.com

While specific IMS-MS data for this compound is not extensively published, the application of this technique to other polyketide macrolides demonstrates its utility. For instance, in the study of other complex natural products, IMS-MS has been used to separate and identify different conformers or aggregation states, which can be critical for understanding their biological function. nih.govnih.gov

Table 1: Representative Collision Cross Section (CCS) Data for Small Molecules

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. chemcompute.org The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. chemcompute.org

For a complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. These molecules are often flexible and may not crystallize readily. However, when successful, the data obtained is invaluable. The determination of the absolute configuration using X-ray crystallography is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. mit.edu While this effect is stronger for heavier atoms, modern techniques and instrumentation have made it possible to determine the absolute configuration of molecules containing only light atoms like carbon and oxygen. mit.edu

Although a crystal structure for this compound itself is not publicly available, the structures of related polyene macrolides have been determined using this method. These structures have provided crucial insights into the conformational preferences and absolute stereochemistry of this class of compounds, which can be extrapolated to congeners like this compound.

Chiroptical Spectroscopy (CD, ORD) in this compound Stereochemical Assignments

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. hiroshima-u.ac.jpcas.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. cas.cz

In the study of polyene macrolide antibiotics, CD spectroscopy has been instrumental in comparing and identifying different members of the family. For example, the CD spectra of fungichromin, lagosin, and cogomycin were found to be identical, indicating that they are the same stereoisomer. nih.gov The aggregation state of polyenes in solution, which can significantly impact their biological activity, can also be monitored using CD spectroscopy. vt.edumdpi.com

The absolute configuration of a flexible molecule like this compound can often be determined by comparing the experimental CD spectrum with the theoretically calculated spectra for all possible stereoisomers. semanticscholar.org This approach, which combines experimental data with computational chemistry, has become a cornerstone of modern stereochemical analysis. semanticscholar.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. gatewayanalytical.comresearchgate.net These techniques probe the vibrational modes of molecules, which are specific to the types of bonds and their chemical environment. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups. gatewayanalytical.comedinst.com Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and is more sensitive to non-polar bonds, such as carbon-carbon double (C=C) and triple (C≡C) bonds. gatewayanalytical.com

For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for its numerous hydroxyl groups, the lactone carbonyl group, and any other polar functional groups. The extensive polyene system of this compound would give rise to strong signals in the Raman spectrum, providing information about the conjugation and geometry of the double bonds. The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive analysis of the functional groups within the molecule. gatewayanalytical.comresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Polyene Macrolides

This table provides a general guide to the expected infrared absorption frequencies for the key functional groups present in this compound and related compounds.

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products. nih.govkaust.edu.sa Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to predict and validate molecular structures and properties. utm.myresearchgate.net

For this compound, computational methods can be employed in several ways. Firstly, conformational searches using molecular mechanics or DFT can be performed to identify the low-energy conformations of the molecule. This is crucial for a flexible macrocycle, as the observed spectroscopic properties are an average over the populated conformations.

Secondly, once a set of possible structures is proposed based on other spectroscopic data (e.g., NMR), their spectroscopic properties can be calculated and compared with the experimental data. For example, TD-DFT can be used to calculate the CD spectrum of each possible stereoisomer of this compound. semanticscholar.org The isomer whose calculated spectrum best matches the experimental spectrum is then assigned as the correct structure. semanticscholar.org Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental values to further validate a proposed structure.

Furthermore, computational chemistry plays a vital role in interpreting IMS-MS data by calculating the theoretical CCS values for candidate structures. The close agreement between experimental and calculated CCS values provides strong evidence for a particular structure. theanalyticalscientist.com

The synergy between experimental spectroscopic data and high-level computational calculations provides a powerful and reliable approach to solving the complex structural puzzles presented by natural products like this compound.

Aureofuscin Biosynthesis and Metabolic Engineering

Elucidation of the Aureofuscin Biosynthetic Pathway

The biosynthesis of this compound follows a complex, multi-step process typical of polyketide natural products, involving the assembly of simple precursor units into a complex macrolactone ring, which is then further modified.

Identification of Precursor Molecules

The fundamental building blocks for the this compound polyketide backbone are derived from simple carboxylic acids. semanticscholar.org The biosynthesis of the this compound basic chain is analogous to fatty acid synthesis, proceeding through the decarboxylative condensation of these small-chain units. semanticscholar.org Research has identified acetate (B1210297) and propionate (B1217596) as the primary precursor molecules. semanticscholar.orgmdpi.com Studies involving the addition of these precursors to Streptomyces aureofuscus cultures have shown a significant stimulatory effect on this compound production. semanticscholar.org The addition of sodium acetate and sodium propionate, particularly in a 5:1 ratio, was found to be highly effective, increasing this compound yields by approximately 267% compared to control cultures. semanticscholar.org This confirms that the this compound backbone is assembled by polyketide synthases (PKS) which repeatedly condense acetate and propionate units. mdpi.com

Characterization of Key Enzymatic Steps and Gene Clusters

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces aureofuscus. researchgate.netresearchgate.net This cluster contains the genes for all the enzymes required to synthesize and regulate the production of the antibiotic.

The core of the biosynthetic machinery is a Type I Polyketide Synthase (PKS). mdpi.com This large, multi-domain enzyme catalyzes the sequential condensation of acetate and propionate units to build the polyketone chain, which is the carbon skeleton of this compound. mdpi.com Once the chain is assembled, it is cyclized into the characteristic macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain. mdpi.com

Several genes within the this compound cluster have been identified. nih.govmdpi.com A key regulatory gene is aurJ3M, which encodes a positive regulator belonging to the PAS-LuxR family of transcription factors. nih.govmdpi.comnih.gov This family of regulators is commonly found in the BGCs of polyene macrolides. researchgate.net The AurJ3M protein contains a PAS domain at its N-terminus and a LuxR-type helix-turn-helix (HTH) DNA-binding motif at its C-terminus. nih.govnih.gov It directly controls the expression of other genes in the cluster, including the structural PKS genes. mdpi.com Analysis has shown that AurJ3M from S. aureofuscus shares 99% sequence identity with PimM, a positive regulator for the biosynthesis of pimaricin (natamycin). mdpi.com

The this compound gene cluster also includes another regulator, AurT, which belongs to the RhtB family of transporter proteins. mdpi.com This suggests a complex regulatory network where production is co-regulated by at least two different types of transcription factors. mdpi.com

Table 1: Known Genes in the this compound Biosynthetic Gene Cluster

| Gene Name | Proposed Function/Homology | Family | Role in Biosynthesis | Reference |

|---|---|---|---|---|

| aurJ3M | Positive Regulator | PAS-LuxR | Activates transcription of biosynthetic genes | nih.gov, mdpi.com, nih.gov |

| aurT | Amino acid transporter protein | RhtB Family | Co-regulator, potentially affecting secretion of signaling factors | mdpi.com |

| aurS0 | Polyketide Synthase (PKS) | Type I PKS | Catalyzes the formation of the polyketide backbone | mdpi.com |

Post-Translational Modifications in this compound Biosynthesis

Post-translational modifications (PTMs) are crucial for diversifying the structure and function of proteins and natural products. thermofisher.com In polyketide biosynthesis, this refers to enzymatic modifications of the polyketide chain after its assembly by the PKS, often called post-PKS modifications. mdpi.com

For polyene macrolides like this compound, these modifications are critical for their biological activity. Common post-PKS modifications include:

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) play a significant role in hydroxylating the macrolactone ring, creating the polyol region characteristic of these molecules. mdpi.com

Glycosylation: The attachment of sugar moieties, such as mycosamine (B1206536), is a common feature of polyene macrolides and is carried out by glycosyltransferases. mdpi.com These sugar groups can be essential for the antibiotic's activity.

Carboxylation and Epoxidation: Other enzymatic steps can add carboxyl groups or form epoxy rings on the macrolactone scaffold. mdpi.com

While the specific post-PKS modification steps for this compound have not been fully detailed in available literature, the presence of genes homologous to known modification enzymes in other polyene pathways suggests that this compound undergoes similar enzymatic tailoring. mdpi.commdpi.com These modifications are essential for the final structure and antifungal potency of the molecule.

Genetic Manipulation and Metabolic Engineering Strategies for this compound Production

The low yield of this compound in wild-type S. aureofuscus strains has prompted the use of metabolic engineering to enhance its production. jocpr.comnih.gov These strategies focus on rationally modifying the bacterium's genetic and regulatory processes. wikipedia.org

Overexpression of Biosynthetic Genes

A primary strategy to boost the production of a secondary metabolite is to overexpress a positive regulatory gene within its biosynthetic cluster. wikipedia.orgfrontiersin.org This approach has been successfully applied to this compound production.

Researchers constructed recombinant strains of S. aureofuscus by introducing additional copies of the aurJ3M gene, the positive regulator of the this compound pathway. jocpr.comnih.gov By placing aurJ3M into an expression plasmid and transforming it into the wild-type strain, the gene's copy number was increased. jocpr.comnih.gov This genetic modification led to a dramatic increase in this compound production. High-performance liquid chromatography (HPLC) analysis revealed that the recombinant strain produced approximately 600% more this compound than the parent strain. jocpr.comnih.gov This demonstrates that the AurJ3M regulator is a rate-limiting factor in this compound biosynthesis and a prime target for improving yields. jocpr.com

Table 2: Results of Overexpression of aurJ3M on this compound Production

| Genetic Modification | Strain | Effect on this compound Production | Reference |

|---|

Gene Knockout and Gene Silencing Approaches

Gene knockout and gene silencing are powerful techniques used to study gene function and to engineer metabolic pathways. wikipedia.orgwikipedia.org A gene knockout involves the complete removal or inactivation of a gene, while gene silencing reduces its expression at the transcriptional or post-transcriptional level. wikipedia.orgwikipedia.org

To confirm the essential role of the aurJ3M gene in this compound biosynthesis, a gene knockout experiment was performed. nih.gov The aurJ3M gene in S. aureofuscus SYAU0709 was deleted and replaced with an apramycin (B1230331) resistance gene. nih.gov Analysis of this knockout mutant revealed a complete loss of this compound production. nih.gov Furthermore, reverse transcriptase PCR (RT-PCR) analysis showed that the transcription of most other genes in the this compound cluster (including aurB, aurC, aurG, aurF, aurS0, aurS1, and aurD) was significantly downregulated or abolished in the ΔaurJ3M mutant. nih.gov This finding definitively proves that AurJ3M is a positive and essential regulator for the biosynthesis of this compound. nih.gov

Gene silencing, often achieved through RNA interference (RNAi), is another method to reduce the expression of specific genes. wikipedia.orgsilence-therapeutics.com While specific examples of gene silencing being applied to the this compound pathway are not prominent in the literature, this technique could be used to downregulate competing metabolic pathways that draw precursors away from this compound synthesis, thereby potentially increasing the final yield. wikipedia.org

Heterologous Expression Systems for this compound Biosynthesis

The production of polyketides like this compound is often limited by the genetic intractability and slow growth of the native producing organisms. Heterologous expression, the transfer of a biosynthetic gene cluster (BGC) from its native producer into a more amenable host, is a powerful strategy to overcome these limitations, facilitate pathway characterization, and improve yields. nih.gov

While the complete heterologous expression of the this compound BGC in a surrogate host has not been extensively documented in available research, established platforms for expressing Streptomyces-derived polyketide pathways offer a clear roadmap. The most common and successful hosts for this purpose are themselves members of the Streptomyces genus, chosen for their metabolic compatibility, including the availability of necessary precursors and post-translational modification systems. nih.govfrontiersin.org

Key heterologous hosts for polyketide production include:

Streptomyces coelicolor : As a model actinomycete, its genetics and physiology are well-understood. Engineered strains, such as CH999, have had their native polyketide BGCs (e.g., for actinorhodin) deleted to create a "clean" background, preventing the production of confounding native compounds. nih.gov

Streptomyces lividans : Closely related to S. coelicolor, S. lividans is another popular and effective host for expressing foreign BGCs. frontiersin.orgmdpi.com

Streptomyces albus : This species is noted for its rapid growth and efficient genetic systems, making it a versatile host for the production of various classes of secondary metabolites. mdpi.comfrontiersin.org

A critical step in enhancing this compound production has been achieved through the overexpression of a key regulatory gene within the native host, Streptomyces aureofuscus SYAU0709. This approach, a form of homologous or auto-heterologous expression, involved inserting additional copies of the positive regulatory gene aurJ3M into the wild-type strain using an expression plasmid (pBJJ3M). nih.govjocpr.com This manipulation led to a dramatic increase in this compound yield, approximately 600% higher than the wild-type strain, demonstrating a powerful method for yield improvement without transferring the entire pathway to a new organism. nih.govjocpr.com The production in the recombinant strain reached approximately 4000 µg/ml compared to ~700 µg/ml in the wild-type. jocpr.com

The general methodology for heterologous expression of a large BGC like that for this compound would involve cloning the entire cluster into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC), which can accommodate large DNA inserts. conicet.gov.ar This vector would then be introduced into a genetically tractable and optimized host, like S. coelicolor M1152 or S. albus J1074, for expression and metabolite production. frontiersin.orgresearchgate.net

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, controlled at multiple levels by pathway-specific and pleiotropic regulators, and influenced by external environmental and nutritional cues.

The primary level of regulation for this compound biosynthesis occurs at the transcriptional level, governed by specific genes located within or near the this compound BGC.

Transcriptional Regulation: Two key regulatory proteins have been identified as crucial for controlling the expression of the this compound biosynthetic genes in S. aureofuscus: AurJ3M and AurT . nih.gov

AurJ3M : This protein is a pathway-specific positive regulator belonging to the PAS-LuxR family of transcriptional activators. nih.gov These regulators are commonly found in polyene macrolide BGCs. nih.gov The aurJ3M gene encodes a 192-amino acid protein that features an N-terminal PAS domain (for signal perception) and a C-terminal LuxR-type helix-turn-helix (HTH) motif for DNA binding. nih.gov Gene deletion experiments have shown that knocking out aurJ3M completely abolishes this compound production. jocpr.com Conversely, as noted previously, overexpressing aurJ3M leads to a six-fold increase in yield. jocpr.com Reverse transcriptase PCR (RT-PCR) analysis revealed that in the aurJ3M deletion mutant, transcription of key polyketide synthase (PKS) genes (aurS0, aurS1) and other essential biosynthetic genes (aurB, aurC, aurD, aurF, aurG) was shut down, confirming that AurJ3M's regulatory effect is at the level of gene transcription. nih.gov

AurT : This protein belongs to the RhtB family of amino acid transporters. nih.gov Its regulatory role is indirect; it is believed to affect this compound biosynthesis by controlling the secretion of PI factors. nih.gov PI factors are signaling molecules whose structural analogs can activate the expression of related genes by binding to specific receptors. nih.gov This suggests a complex regulatory cascade where AurT modulates the extracellular environment or signaling pathways that in turn influence the transcriptional machinery of the this compound cluster. nih.gov

The co-regulation by two distinct types of regulators, AurJ3M (a direct transcriptional activator) and AurT (a transporter influencing signaling), highlights a sophisticated control system governing antibiotic production in S. aureofuscus. nih.gov

Translational Control: While transcriptional control is the most studied regulatory layer for this compound, translational control also plays a vital role in modulating gene expression in Streptomyces. In these bacteria, a general discordance between mRNA levels and corresponding protein levels has been observed, indicating significant regulation at the translational step. dntb.gov.ua However, specific mechanisms of translational control directly governing the biosynthesis of this compound have not been characterized in detail. General principles, such as the regulation of mRNA stability and the efficiency of ribosome binding and initiation, are expected to contribute to the fine-tuning of protein levels for the this compound biosynthetic enzymes. nih.gov

The production of secondary metabolites like this compound is highly sensitive to the surrounding environmental conditions and the availability of specific nutrients. These factors can significantly impact the final yield by influencing primary metabolism, which supplies the necessary building blocks, and by triggering the regulatory cascades that activate biosynthetic gene clusters.

Nutritional Factors: The composition of the fermentation medium is critical. The choice of carbon and nitrogen sources, as well as the presence of specific precursors, can dramatically affect this compound production.

Carbon and Nitrogen Sources : Studies on Streptomyces species show that antibiotic production can be optimized by carefully selecting carbon and nitrogen sources. For instance, glycerol (B35011) has been found to be an effective carbon source and the amino acid arginine a beneficial nitrogen source for antibiotic production in some Streptomyces strains. jmicrobiol.or.kr The YSA (Yeast extract/amidulin) medium is commonly used for this compound fermentation. researchgate.net

Precursor Supply : this compound is a polyketide, synthesized from the condensation of simple carboxylic acid units derived from primary metabolism. researchgate.net Supplementing the fermentation medium with short-chain fatty acids can enhance the production of polyene antibiotics. For the related polyene natamycin (B549155), the addition of acetic and propionic acids to the culture medium has been shown to significantly increase production. This strategy is likely effective for this compound as well, as these molecules serve as starter or extender units for the polyketide synthase machinery.

Environmental Factors: Physical parameters of the fermentation process also exert strong control over biosynthesis.

pH : The pH of the culture medium can influence nutrient uptake, enzyme activity, and cell membrane integrity. For Streptomyces antibioticus, antibiotic production was significantly enhanced when the initial pH was controlled at 6.8. jmicrobiol.or.kr

Temperature : Temperature affects microbial growth rates and the activity of biosynthetic enzymes. Optimizing temperature is a standard procedure for maximizing secondary metabolite production.

Aeration and Agitation : As Streptomyces are aerobic bacteria, sufficient oxygen supply is crucial for both growth and the energy-intensive process of antibiotic synthesis. Agitation rates in submerged cultures must be optimized to ensure proper mixing and oxygen transfer.

The table below summarizes key factors influencing this compound biosynthesis.

| Factor Category | Specific Factor | Effect on Biosynthesis |

| Nutritional | Carbon Source | Provides primary building blocks (e.g., Acetyl-CoA). Glycerol can be effective. jmicrobiol.or.kr |

| Nitrogen Source | Essential for growth and enzyme synthesis. Arginine can be a good source. jmicrobiol.or.kr | |

| Precursors | Addition of acetate and propionate can directly boost polyketide chain synthesis. | |

| Environmental | pH | Affects enzyme function and nutrient transport; optimal levels enhance production. jmicrobiol.or.kr |

| Temperature | Influences growth rate and enzyme kinetics. | |

| Aeration | Crucial for aerobic metabolism and energy production. |

Transcriptional and Translational Control

Biosynthesis of this compound Analogs and Derivatives

Metabolic engineering of biosynthetic pathways offers a powerful route to generating novel analogs of natural products. By modifying the genes within the this compound BGC, it is possible to create derivatives with potentially improved properties, such as enhanced stability, increased potency, or a broader spectrum of activity. While specific examples of engineered this compound analogs are not widely reported, established strategies for manipulating polyketide biosynthesis are directly applicable.

Genetic Manipulation Strategies: The generation of new this compound derivatives can be approached by targeting different stages of the biosynthetic assembly line.

Modification of Polyketide Synthase (PKS) Genes : The core structure of this compound is assembled by a Type I PKS. Altering the modules of this PKS is a primary strategy for structural diversification. This can include:

Gene Knockout : Deleting genes responsible for specific tailoring steps (e.g., hydroxylation, epoxidation) can lead to the accumulation of biosynthetic intermediates or simplified analogs. For example, functional analysis of filipin (B1216100) tailoring genes by deletion revealed alternative biosynthetic routes and yielded new bioactive derivatives. nih.gov

Domain Inactivation or Swapping : The PKS modules contain domains such as acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). Inactivating a KR domain, for instance, would prevent the reduction of a keto group to a hydroxyl group on the growing polyketide chain. Swapping AT domains with different substrate specificities could lead to the incorporation of alternative extender units into the this compound backbone.

Altering Tailoring Enzymes : After the polyketide chain is formed and cyclized, it undergoes several post-PKS modifications by "tailoring" enzymes. Modifying these enzymes can generate a variety of derivatives. For this compound, this could involve altering the hydroxylases or other modifying enzymes within its BGC.

Precursor-Directed Biosynthesis : This method involves feeding the fermentation culture with synthetic analogs of the natural biosynthetic precursors (e.g., modified starter or extender units). If the biosynthetic enzymes have some substrate flexibility, they may incorporate these unnatural precursors to produce novel derivatives.

These genetic and biosynthetic strategies, which have been successfully applied to other polyketides like pimaricin and filipin, provide a clear framework for the future generation of a diverse library of this compound analogs for further investigation. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Aureofuscin Action

Aureofuscin's Influence on Cellular Signaling Pathways

By altering membrane potential and intracellular ion concentrations, this compound can indirectly influence a variety of cellular signaling pathways that are dependent on these factors.

Cellular signaling often involves cascades of protein kinases, enzymes that phosphorylate other proteins to activate or deactivate them. Many of these kinase cascades are sensitive to changes in intracellular calcium levels and membrane potential. While direct modulation of specific kinases by this compound has not been extensively documented, its profound effects on ion homeostasis suggest an indirect influence on kinase-mediated signaling pathways. For instance, signaling pathways involving calcium-dependent kinases could be perturbed by the this compound-induced leakage of ions across the cell membrane.

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.org Their activity can be regulated by various signaling pathways, including those influenced by changes in the cellular environment. The biosynthesis of this compound itself is regulated by a specific transcription factor, AurJ3M, which belongs to the PAS-LuxR family. nih.govnih.govplos.org Deletion of the aurJ3M gene results in the loss of this compound production, indicating that AurJ3M is a positive regulator of its biosynthesis. nih.govresearchgate.net This suggests a complex regulatory network controlling the production of this antibiotic.

Furthermore, the cellular stress induced by this compound's membrane-disrupting activity could potentially activate stress-response transcription factors. For example, transcription factors involved in the DNA damage response can be activated by cellular stress. uniprot.org While direct links between this compound and the activation of specific host cell transcription factors are not well-established, it is a plausible downstream consequence of its primary mechanism of action.

Effects on Second Messenger Systems

Second messengers are small intracellular molecules that are rapidly generated or released in response to the activation of cell-surface receptors by extracellular signals (first messengers), such as hormones or neurotransmitters. rose-hulman.edunumberanalytics.com These molecules are critical for amplifying and propagating signals from the cell membrane to intracellular targets, thereby triggering a cascade of physiological changes. rose-hulman.eduauctoresonline.org Key second messenger systems include those mediated by cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), lipid-derived messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ions, most notably calcium (Ca2+). numberanalytics.com

The process typically begins when a ligand binds to a G-protein-coupled receptor (GPCR), causing the associated G-protein to activate an effector molecule, such as the enzyme adenylyl cyclase. numberanalytics.com This enzyme then catalyzes the production of a second messenger, like cAMP. rose-hulman.edu Subsequently, cAMP can activate downstream proteins, a primary example being protein kinase A (PKA), which then phosphorylates various target proteins, altering their activity and leading to a cellular response. numberanalytics.comnih.gov These systems are tightly regulated to ensure signal fidelity and termination. numberanalytics.com

Currently, there is a lack of specific published research detailing the direct effects of this compound on these second messenger pathways. It is unknown whether this compound can modulate the activity of enzymes like adenylyl cyclase or phosphodiesterases, alter intracellular calcium levels, or interfere with G-protein coupling to receptors. auctoresonline.org Investigating these potential interactions is a crucial step in understanding the compound's broader cellular impact.

Impact of this compound on Cellular Processes

The interplay of cell cycle progression, programmed cell death, and other homeostatic mechanisms is fundamental to tissue health. The potential for a bioactive compound to modulate these processes is of significant interest.

The cell cycle is a highly regulated process that governs cell proliferation. This control is executed by a family of protein kinases known as cyclin-dependent kinases (CDKs), whose activity is dependent on their association with regulatory proteins called cyclins. mdpi.com Key tumor suppressor proteins, such as the retinoblastoma protein (pRb) and p53, act as critical checkpoints. In its active, hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. mdpi.comoncotarget.com The p53 protein can halt the cell cycle in response to DNA damage and, if the damage is irreparable, can initiate apoptosis. nih.govnih.gov

Apoptosis, or programmed cell death, is an orderly process to eliminate damaged or unwanted cells. nih.gov This process can be triggered by various stimuli and is often linked to cell cycle regulation; for instance, the unscheduled activation of proliferation-promoting genes like c-Myc can induce apoptosis in the absence of survival signals. nih.govnih.gov

The specific molecular targets of this compound within the cell cycle and apoptotic machinery have not yet been identified. It is unknown whether this compound can influence the expression or activity of specific cyclins, CDKs, or checkpoint proteins like p53 and pRb. Research into whether this compound can induce DNA damage, a common trigger for both cell cycle arrest and apoptosis, would also provide significant insight. mdpi.com

Table 1: Key Proteins in Cell Cycle Regulation and Apoptosis

| Protein | Primary Function | Role in Cellular Processes |

|---|---|---|

| Cyclins (e.g., Cyclin B1, Cyclin D1) | Regulatory subunits of CDKs | Control progression through specific phases of the cell cycle. mdpi.comnih.gov |

| CDKs (e.g., CDK1) | Catalytic kinases | Phosphorylate target proteins to drive cell cycle events. mdpi.com |

| p53 | Transcription factor, tumor suppressor | Induces cell cycle arrest, senescence, or apoptosis in response to cellular stress. nih.govnih.gov |

| pRb (Retinoblastoma protein) | Tumor suppressor | Controls the G1/S checkpoint by regulating E2F transcription factors. mdpi.comoncotarget.com |

| c-Myc | Transcription factor, proto-oncogene | Promotes cell proliferation but can also induce apoptosis. nih.govmdpi.com |

| Caspases (e.g., Caspase-9) | Proteases | Execute the apoptotic program by cleaving key cellular substrates. mdpi.com |

| PARP | DNA repair enzyme | Cleavage by caspases is a hallmark of apoptosis. mdpi.com |

Autophagy is a conserved catabolic process where the cell degrades its own components, such as damaged organelles and misfolded proteins, through the lysosomal machinery. nih.gov The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled to meet the cell's metabolic needs. nih.gov Autophagy plays a fundamental role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. nih.gov It can act as a pro-survival mechanism under stress but can also contribute to cell death.

There are no current studies describing the effect of this compound on autophagy. It is not known whether this compound can induce or inhibit the formation of autophagosomes, affect their fusion with lysosomes, or alter the expression of key autophagy-related proteins (Atg). Determining if this compound modulates this critical homeostatic process is essential for a complete picture of its cellular activities.

Cells possess intricate stress response pathways to counteract harmful stimuli, including oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. mdpi.comnih.gov These defenses include enzymatic systems like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants. mdpi.com Key signaling pathways, such as those involving nuclear factor-κB (NF-κB) and the HOG (High Osmolarity Glycerol) pathway in fungi, are activated in response to stress to coordinate a protective cellular response. nih.govmdpi.com Modulation of these pathways can have profound effects on cell survival and inflammation. mdpi.comnih.gov

The interaction of this compound with these stress response pathways is an uninvestigated area. It has not been determined whether this compound possesses antioxidant properties, if it induces ROS production, or how it might influence the activity of transcription factors and signaling cascades that govern the oxidative stress response.

Cellular proliferation and differentiation are typically inversely related processes. microbenotes.comnih.gov Proliferation involves the division of cells, while differentiation is the process by which a less specialized cell becomes a more specialized one. wikipedia.org During the development of multicellular organisms, precursor cells divide and then differentiate to form various tissues and organs. microbenotes.com This decision between proliferation and differentiation is often made during the G1 phase of the cell cycle and is influenced by a complex network of external signals and internal gene expression programs, including pathways like Wnt and Notch. microbenotes.comwikipedia.org

The influence of this compound on the balance between cellular proliferation and differentiation is currently unknown. Studies have not yet explored whether this compound can promote or inhibit the proliferation of specific cell types, or if it can induce differentiation in stem or precursor cells. Such effects would be highly dependent on the cell type and the specific signaling pathways that this compound might modulate. embopress.org

Stress Response Pathways and Oxidative Stress Modulation

Unraveling this compound's Mechanism of Action Through High-Throughput Screening

Given the limited specific knowledge of this compound's molecular targets, high-throughput screening (HTS) represents a powerful and unbiased approach to systematically elucidate its mechanism of action. evotec.comjapsonline.com HTS utilizes automation and miniaturization to test a large number of compounds against a panel of biological assays in a rapid and efficient manner. nih.govevotec.com

There are two primary HTS strategies that could be applied to this compound:

Target-Based Screening: This approach would involve testing this compound's activity against a large library of known biological targets, such as specific enzymes (e.g., kinases, phosphatases), receptors, or ion channels. japsonline.com This could rapidly identify direct molecular interactions and provide immediate mechanistic clues.

Phenotypic Screening: In this strategy, this compound would be tested for its ability to induce a specific cellular phenotype, or observable characteristic, without a priori knowledge of the target. evotec.com For example, screens could be designed to detect changes in cell viability, apoptosis induction, cell cycle arrest, ROS production, or the activation of specific signaling pathways using reporter genes. nih.gov This approach is particularly valuable for discovering novel mechanisms of action.

Following an initial HTS campaign, any identified "hits" would undergo further validation through secondary assays and dose-response studies to confirm the activity and rule out artifacts. evotec.com Ultimately, HTS provides a logical and effective path forward to bridge the current knowledge gap and uncover the specific cellular processes and molecular pathways modulated by this compound. evotec.com

Table 2: Compound and Protein Names

| Name | Type |

|---|---|

| 1,3,7-trimethyl xanthine | Compound |

| Adenosine Monophosphate (AMP) | Compound |

| Adenylyl cyclase | Protein (Enzyme) |

| Apoptosis-related protein 5 (ATG5) | Protein |

| This compound | Compound |

| c-Myc | Protein (Transcription Factor) |

| Calcium (Ca2+) | Ion (Second Messenger) |

| Caspase-9 | Protein (Protease) |

| Catalase (CAT) | Protein (Enzyme) |

| Cdc25A | Protein (Phosphatase) |

| cGMP | Compound (Second Messenger) |

| Ciclopirox olamine | Compound |

| Corticosterone | Compound |

| Curcumin | Compound |

| Cyclic adenosine monophosphate (cAMP) | Compound (Second Messenger) |

| Cyclin B1 | Protein |

| Cyclin D1 | Protein |

| Cyclin D3 | Protein |

| Cyclin-dependent kinase 1 (CDK1) | Protein (Kinase) |

| Diacylglycerol (DAG) | Compound (Second Messenger) |

| E2F | Protein (Transcription Factor) |

| Fas ligand | Protein |

| G-protein | Protein |

| Glucocorticoids | Compound (Hormone) |

| Glutathione (GSH) | Compound |

| Inositol trisphosphate (IP3) | Compound (Second Messenger) |

| Interleukin-1 (IL-1) | Protein (Cytokine) |

| Nitric oxide | Compound |

| Nuclear factor-κB (NF-κB) | Protein (Transcription Factor) |

| p-Coumaric acid | Compound |

| p53 | Protein (Tumor Suppressor) |

| Poly (ADP-ribose) polymerase (PARP) | Protein (Enzyme) |

| Protein Kinase A (PKA) | Protein (Kinase) |

| Retinoblastoma protein (pRb) | Protein (Tumor Suppressor) |

| Resveratrol | Compound |

| S-adenosylmethionine (SAM) | Compound |

| Superoxide dismutase (SOD) | Protein (Enzyme) |

| Tumor necrosis factor (TNF) | Protein (Cytokine) |

| Yap1 | Protein (Transcription Factor) |

Biological Activities and Physiological Roles of Aureofuscin

Anti-Microbial Activities in In Vitro Models (Bacterial, Fungal, Viral)

Aureofuscin has been identified as an anti-fungal antibiotic belonging to the tetraene macrolide group. nlk.cz Its potential for broad application in areas such as food preservation has been suggested. nlk.cz While it is recognized for its antimicrobial properties, detailed quantitative data from in vitro studies, such as specific minimum inhibitory concentrations (MICs) against a wide range of microbes, are not extensively available in the reviewed literature.

Inhibition of Microbial Growth and Biofilm Formation

This compound demonstrates inhibitory effects against certain microorganisms. As a polyene antibiotic, its primary role is associated with anti-fungal activity. nlk.cz However, specific research detailing its efficacy in terms of Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains is not widely documented in publicly available scientific literature. Similarly, while biofilm formation is a critical aspect of microbial pathogenesis, specific studies quantifying the ability of this compound to inhibit or eradicate microbial biofilms are not readily found in the reviewed search results.

General Antimicrobial Spectrum

| Microbial Type | Activity | Supporting Evidence |

|---|---|---|

| Fungi | This compound is characterized as an anti-fungal antibiotic. | nlk.cz |

| Bacteria | General antibacterial activity is implied, but specific data is limited. |

Mechanisms of Microbial Cell Wall/Membrane Disruption

The primary mechanism of action for this compound, consistent with other polyene antibiotics, involves the disruption of the microbial cell membrane. wikipedia.org This class of antibiotics typically interacts with sterols in the cell membrane, leading to changes in membrane permeability and integrity. mdpi.com

Studies on planar lipid bilayers have shown that this compound induces the formation of ionic channels. wikipedia.org This activity leads to a decrease in the electrical resistance of the bilayer. The channels formed by this compound are not dependent on a transmembrane voltage or an ionic gradient to form. wikipedia.org These channels exhibit a predominant unit conductance of 4-6 picosiemens (pS) in a symmetric potassium chloride solution. wikipedia.org Crucially, these this compound-formed channels demonstrate ionic selectivity, being more permeable to potassium ions (K+) than to chloride ions (Cl-), with a permeability ratio (PK/PCl) of approximately 5.2. wikipedia.org This disruption of ion balance across the cell membrane is a key component of its antimicrobial action. wikipedia.org

Mechanism of Membrane Disruption

| Parameter | Observation | Reference |

|---|---|---|

| Mode of Action | Formation of ionic channels in lipid bilayer membranes. | wikipedia.org |

| Effect on Membrane | Decreases electrical resistance of the bilayer. | wikipedia.org |

| Channel Conductance | 4-6 pS in 100 mmol/L KCl solution. | wikipedia.org |

| Ionic Selectivity | More permeable to K+ than Cl- (PK/PCl ≈ 5.2). | wikipedia.org |

Effects on Microbial Virulence Factors

Microbial virulence factors are molecules that enable microorganisms to establish themselves within a host and enhance their potential to cause disease. nih.govmdpi.com These can include toxins, enzymes, and components involved in adhesion or immune evasion. nih.goveinsteinmed.edunih.gov Based on the available scientific literature, there is no specific information detailing the direct effects of this compound on the production or function of microbial virulence factors.

Immunomodulatory Effects of this compound

Immunomodulators are substances that can influence the activity of the immune system. frontiersin.orgresearchgate.net While various natural products, including polysaccharides from fungi, have been investigated for their immunomodulatory properties, there is a lack of specific research on the immunomodulatory effects of the chemical compound this compound. nih.govdiva-portal.org

Modulation of Immune Cell Function and Activation

The activation and function of various immune cells, such as T cells, B cells, and macrophages, are fundamental to host defense. akadeum.comprimaryimmune.orgnih.gov This complex process can be modulated by external compounds. doherty.edu.au However, specific research into how this compound might modulate the function and activation of these immune cells has not been identified in the reviewed literature.

Neurobiological Effects in Preclinical Models

The neurobiological effects of natural products are an area of growing research interest, with many compounds being investigated for their potential to treat neurodegenerative diseases and other neurological disorders. frontiersin.orgneurologyletters.com These effects can encompass neuroprotection, support for neuronal regeneration, and modulation of neurotransmitter systems. nih.govmdpi.com

Neuroprotection refers to the preservation of neuronal structure and function, a critical goal in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comsld.cu Neuronal regeneration, the regrowth or repair of nervous tissues, cells, or cell products, is another key area of research aimed at restoring function after injury or disease. nih.govuni-bonn.de Preclinical studies, often utilizing cell culture and animal models, are essential for evaluating the neuroprotective and regenerative potential of compounds. nih.govsld.cu

Research has indicated that this compound may have effects on neuromuscular function. One study investigated the impact of this compound on the release of acetylcholine (B1216132) (ACh) from motor nerve terminals in phrenic nerve-diaphragm preparations of mice. researchgate.net The results showed that this compound reduced the resting membrane potential of muscle cells. researchgate.net While this study provides a preliminary glimpse into the neurobiological activity of this compound, further research is needed to fully understand its potential for neuroprotection and neuronal regeneration.

Neurotransmitters are chemical messengers that transmit signals across synapses, playing a vital role in brain function and the regulation of behavior. mdpi.combritannica.com Key neurotransmitter systems include the dopaminergic, serotonergic, and cholinergic systems. nih.govopenaccessjournals.com The modulation of these systems is a primary mechanism of action for many drugs used to treat neurological and psychiatric disorders. frontiersin.org

A study on mouse phrenic nerve-diaphragm preparations investigated the effect of this compound on the release of acetylcholine (ACh), a critical neurotransmitter at the neuromuscular junction. researchgate.net This research suggests that this compound can influence neurotransmitter release, though the precise mechanisms and broader implications for the central nervous system remain to be elucidated. researchgate.net222.198.130 The endocannabinoid system is also known to modulate both dopaminergic and serotonergic neurotransmission. nih.gov

Neuroprotection and Neuronal Regeneration Studies

Metabolic Regulation by this compound in Cellular and Animal Models

Cellular metabolism encompasses the chemical reactions that occur within cells to maintain life, and its regulation is crucial for normal physiological function. nih.gov The dysregulation of metabolic pathways is implicated in a variety of diseases, including cancer and cardiovascular conditions. frontiersin.orgfrontiersin.org Research into how compounds can modulate metabolic processes is an active area of investigation. nih.govmdpi.com

Studies have shown that the production of this compound itself can be influenced by metabolic precursors. The addition of acetate (B1210297) and propionate (B1217596) to the fermentation medium of Streptomyces aureofuscus has been shown to stimulate this compound production. semanticscholar.org This suggests a link between the metabolic state of the producing organism and the synthesis of the compound. Furthermore, the overexpression of the regulatory gene aurJ3M in S. aureofuscus has been shown to significantly increase this compound production, highlighting the role of genetic regulation in its biosynthesis. nih.gov While these studies focus on the production of this compound, they hint at the intricate relationship between this compound and cellular metabolism. The direct effects of this compound on the metabolic pathways of other cell types or in animal models are not yet well-documented.

Role of this compound in Plant-Microbe Interactions and Ecological Niches

This compound, a secondary metabolite produced by some species of fungi and bacteria, plays a multifaceted role in the intricate dance between plants and microorganisms, significantly shaping their ecological niches. ontosight.ai Its production is often a key factor in the producing organism's ability to interact with its environment and other organisms. ontosight.ai

The chemical interactions driven by secondary metabolites are fundamental to these relationships. In the soil, for instance, organisms like Streptomyces produce a vast array of these compounds, including this compound, to gain a competitive edge. nih.gov These interactions can be beneficial, as seen in mutualistic relationships where streptomycetes protect their plant hosts from infection using antifungal compounds. nih.gov The production of such metabolites can modulate the host's immune response and the surrounding niche, increasing the microbe's chances of long-term survival. researchgate.net

The rhizosphere, the area of soil directly surrounding plant roots, is a hotbed of microbial activity and a primary site for these interactions. mdpi.com Plants release a variety of compounds through their roots, which act as signals to the surrounding microbial community. mdpi.comfrontiersin.org In response, microbes, including those that produce this compound, can influence plant growth and health. mdpi.com For example, some microbes produce phytohormones like auxin, which can directly impact plant development. frontiersin.org The ability of microbes to produce or modify such signaling molecules is a key factor in establishing either pathogenic or symbiotic relationships with plants. frontiersin.org

The production of this compound is controlled by specific gene clusters, and its regulation is a key aspect of its ecological function. researchgate.netnih.gov For example, in Streptomyces aureofuscus, the PAS-LuxR family regulator AurJ3M positively controls the biosynthesis of this compound. nih.govplos.org The expression of these regulatory genes allows the organism to produce this compound under specific environmental conditions where its antifungal properties would be most advantageous, such as in the presence of competing fungi. nih.govoup.com This targeted production helps to establish and maintain the producer's ecological niche.

Comparative Analysis of this compound's Activities with Structurally Related Compounds

This compound belongs to the polyene macrolide class of antibiotics, a group of compounds known for their antifungal properties. lookchem.comnih.gov A comparative analysis with other structurally related polyenes, such as pimaricin (natamycin), nystatin (B1677061), and amphotericin B, reveals both common mechanisms and distinct differences in their biological activities and applications.

The primary mechanism of action for most polyene macrolides involves binding to ergosterol (B1671047), an essential sterol in fungal cell membranes. lookchem.comnih.gov This interaction disrupts the membrane's integrity, often by forming pores or channels that lead to the leakage of cellular contents and ultimately, cell death. lookchem.comnih.gov This mode of action is shared by this compound and other well-known polyenes like amphotericin B and nystatin. nih.govd-nb.info

However, the specific effects can vary. For instance, while larger polyenes like nystatin and amphotericin B are known to form ion-permeable pores, smaller polyenes may have different modes of action. d-nb.info Pimaricin, for example, also targets ergosterol but is thought to block its function without necessarily forming pores, potentially by inhibiting membrane fusion or transport processes. d-nb.inforesearchgate.net This difference in mechanism can influence the compound's spectrum of activity and its applications. Pimaricin, for instance, is used in the food industry and as a pesticide. d-nb.inforesearchgate.net

Structural modifications of the polyene macrolide backbone, such as the presence or absence of a carboxyl group or the nature of attached sugar moieties, can significantly impact their activity and toxicity. nih.gov These modifications can alter the compound's solubility and its binding affinity for ergosterol versus cholesterol (the primary sterol in mammalian cell membranes), thereby affecting its selectivity and potential for side effects. nih.gov

The regulation of biosynthesis for these compounds also shows similarities. The biosynthetic gene clusters for many polyenes, including this compound and pimaricin, contain homologous regulatory genes, such as those from the PAS-LuxR family (e.g., AurJ3M for this compound and PimM for pimaricin). researchgate.netplos.orgmdpi.com These regulators often control the expression of the entire biosynthetic pathway in response to specific signals. plos.orgmdpi.com

| Compound | Structural Class | Primary Target | Mechanism of Action | Key Applications |

| This compound | Polyene Macrolide | Ergosterol | Binds to ergosterol, disrupting fungal cell membrane. lookchem.comnih.gov | Antifungal, Food Preservation. nih.gov |

| Pimaricin (Natamycin) | Polyene Macrolide | Ergosterol | Binds to ergosterol, inhibiting its function without necessarily forming pores. d-nb.inforesearchgate.net | Antifungal, Food Preservative, Pesticide. d-nb.inforesearchgate.net |

| Nystatin | Polyene Macrolide | Ergosterol | Binds to ergosterol, forming ion-permeable pores. d-nb.info | Antifungal. d-nb.info |

| Amphotericin B | Polyene Macrolide | Ergosterol | Binds to ergosterol, forming ion-permeable pores. d-nb.info | Antifungal. d-nb.info |